Methyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate
Description
Methyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate is a synthetic organic compound featuring a thiophene core substituted with a sulfamoyl group linked to a 3,4,5-trimethoxyphenyl moiety, a 4-methylphenyl group, and a methyl ester. Its structural complexity implies applications in medicinal chemistry or materials science, though further experimental validation is required .
Properties
IUPAC Name |
methyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO7S2/c1-13-6-8-14(9-7-13)16-12-31-20(22(24)30-5)21(16)32(25,26)23-15-10-17(27-2)19(29-4)18(11-15)28-3/h6-12,23H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTJELIFHPNUHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available information regarding its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of thiophene-2-carboxylic acid derivatives with various aryl and heteroaryl groups through established synthetic pathways such as the Vilsmeier-Haack reaction or other coupling reactions.
Antimicrobial Activity
Recent studies have demonstrated that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria.
| Compound | Microorganism | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Inhibitory |
| This compound | Escherichia coli | Inhibitory |
The mechanism of action is believed to involve interference with bacterial cell wall synthesis or disruption of membrane integrity, although further studies are necessary to elucidate these pathways fully.
Anticancer Activity
In vitro studies have indicated that this compound exhibits anticancer properties against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC-3 (Prostate Cancer) | 15.0 | Induction of apoptosis and cell cycle arrest |
| MCF-7 (Breast Cancer) | 10.0 | Inhibition of proliferation via ERK pathway |
The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation.
Case Studies
- Study on Antimicrobial Efficacy : A comparative study evaluated several thiophene derivatives against common pathogens. This compound showed superior activity compared to standard antibiotics like ampicillin and tetracycline.
- Evaluation of Anticancer Properties : Research conducted on the PC-3 cell line revealed that treatment with the compound resulted in a significant decrease in cell viability after 48 hours, with flow cytometry analysis confirming an increase in apoptotic cells.
Mechanistic Insights
The biological activities of this compound can be attributed to its structural features:
- Sulfamoyl Group : This moiety is known for enhancing solubility and biological activity.
- Methoxy Substituents : The presence of methoxy groups may contribute to increased lipophilicity and improved interaction with cellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with two distinct classes of molecules: sulfonylurea herbicides () and PPARγ agonists (). Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Insights:
Sulfamoyl vs. Sulfonylurea Groups :
- The target compound’s sulfamoyl group (-SO₂-NH-) is structurally simpler than the sulfonylurea (-SO₂-NH-C(O)-NH-) in herbicides like metsulfuron-methyl. This difference may reduce its ability to inhibit ALS enzymes, which typically require the urea bridge for herbicidal activity .
- However, the sulfamoyl group could enable interactions with mammalian enzymes or receptors, analogous to sulfonamide drugs.
Trimethoxyphenyl Motif: The 3,4,5-trimethoxyphenyl group is shared with PPARγ agonists like PODO-1 derivatives. In these agonists, this moiety enhances receptor binding via hydrophobic interactions and hydrogen bonding . The target compound may exhibit similar receptor affinity, though its thiophene core (vs. dihydrofuranone) could alter binding orientation.
Thiophene Core :
- Thiophene-based compounds are less common in PPARγ agonists or herbicides but are prevalent in pharmaceuticals (e.g., anticonvulsants, anti-inflammatories). The methyl ester at position 2 may improve bioavailability, as seen in prodrugs like methylphenidate.
Potential Applications: Unlike sulfonylurea herbicides, the target compound lacks a triazine ring, making it unlikely to act as a photosynthesis inhibitor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
